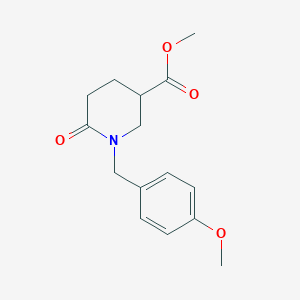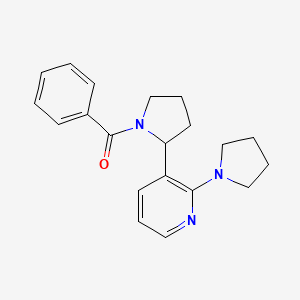![molecular formula C12H20N2O3 B11817047 (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is a complex organic compound that features two piperidine rings Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid typically involves the formation of the piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity or function. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a single piperidine ring.
Piperidinylcarbonyl derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is unique due to its dual piperidine ring structure and specific stereochemistry. This configuration may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(3S)-1-[(3R)-piperidine-3-carbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-3-1-5-13-7-9)14-6-2-4-10(8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17)/t9-,10+/m1/s1 |
Clave InChI |
MPXWDTJKNQMJLX-ZJUUUORDSA-N |
SMILES isomérico |
C1C[C@H](CNC1)C(=O)N2CCC[C@@H](C2)C(=O)O |
SMILES canónico |
C1CC(CNC1)C(=O)N2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)


![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)



![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

